molecular formula C20H21Cl2N3O3S B2768713 3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1322232-46-1

3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2768713
CAS No.: 1322232-46-1
M. Wt: 454.37
InChI Key: DQGXQFYHTASCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide hydrochloride is a benzothiazole derivative with a complex heterocyclic architecture. Its molecular formula is C24H25ClN4O5S, and it has a molecular weight of 517.0 g/mol . Key structural features include:

  • A [1,3]dioxolo[4,5-f][1,3]benzothiazole core, which combines fused benzothiazole and dioxolane rings.
  • A 3-chlorobenzamide group linked to a 3-(dimethylamino)propyl chain.
  • A hydrochloride salt form, enhancing solubility and stability.

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)7-4-8-24(19(25)13-5-3-6-14(21)9-13)20-22-15-10-16-17(27-12-26-16)11-18(15)28-20;/h3,5-6,9-11H,4,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXQFYHTASCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino propyl group and the dioxolobenzothiazolyl moiety. The final step involves the chlorination of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds.

Scientific Research Applications

3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on heterocyclic cores, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Reference
Target Compound C24H25ClN4O5S 517.0 Benzothiazole-dioxolo core, 3-chlorobenzamide, dimethylaminopropyl chain, hydrochloride salt
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 Pyrazole core, 4-cyanophenyl, 3-methyl, chlorophenyl carboxamide
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f) C22H15ClN4OS 420.88 Benzoxazole-triazole core, 3-chlorophenyl, 4-methylphenyl, thione group

Key Observations :

  • The target compound ’s benzothiazole-dioxolo system is distinct from the pyrazole (3a) and benzoxazole-triazole (6f) cores, conferring unique electronic and steric properties.
  • The dimethylaminopropyl chain and hydrochloride salt in the target compound enhance polarity and solubility compared to neutral analogs like 3a and 6f.
  • Substituents such as cyano groups (in 3a) and thione groups (in 6f) influence reactivity and binding interactions.
Physicochemical Properties
Compound Melting Point (°C) Solubility Spectral Data Highlights Reference
3a 133–135 Low (chloroform-soluble) $ ^1H $-NMR (CDCl3): δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
6f Not reported Likely low (thione group) IR: 3307 (NH), 1649 (C=N), 1275 (C=S); $ ^1H $-NMR: δ 9.77 (s, triazole), 2.53 (CH3)
Target Not reported Enhanced (hydrochloride) Expected $ ^1H $-NMR peaks: δ 7–8 (aromatic), 2.2–2.5 (dimethylamino), 5–6 (dioxolo)

Notes:

  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs.
  • Pyrazole derivatives (3a–3e) exhibit melting points between 123–183°C , suggesting moderate thermal stability .
Functional Implications
  • Electron-Withdrawing Groups : The chloro substituent in all three compounds may enhance binding to hydrophobic pockets in biological targets.

Biological Activity

The compound 3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride , with CAS number 1216484-15-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its antitumor, antimicrobial, and antiparasitic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN3O3SC_{21}H_{24}ClN_{3}O_{3}S with a molecular weight of 434.0 g/mol . The structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number1216484-15-9
Molecular FormulaC21H24ClN3O3S
Molecular Weight434.0 g/mol
Common Name3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride

Antitumor Activity

Recent studies indicate that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, research has shown that derivatives similar to our compound can inhibit the proliferation of various cancer cell lines.

Case Study:
A study published in Compounds highlighted that certain benzothiazole derivatives demonstrated potent antitumor activity in both 2D and 3D cell culture assays. The most effective compounds were those with chloro substitutions, which enhanced their ability to bind to DNA and inhibit tumor growth .

Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects often involves the disruption of DNA replication processes. Compounds like our target have been shown to bind within the minor groove of AT-rich DNA sequences, leading to interference with cellular replication .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. The compound has been evaluated for its ability to combat various bacterial strains.

Antibacterial Efficacy:
In vitro studies have demonstrated that related benzothiazole compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of chlorine in the structure appears to enhance antimicrobial potency .

Table: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity Level (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiparasitic Activity

The antiparasitic potential of benzothiazole derivatives has also been explored. Certain compounds have shown promise against parasites such as Leishmania species.

Research Findings:
A study indicated that benzothiazole derivatives possess selective toxicity towards parasites while exhibiting minimal toxicity towards human cells. This selectivity makes them attractive candidates for further development as antiparasitic agents .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Formation of the dioxolo-benzothiazole core via cyclization of 2-aminothiophenol derivatives with dioxolane under acidic conditions .
  • Amidation using dimethylaminoethyl halides in the presence of a base (e.g., NaH) .
  • Hydrochloride salt formation via treatment with HCl . Optimization requires:
  • Temperature control (60–80°C for cyclization).

  • Solvent selection (DMF or ethanol for high yield).

  • Purification via recrystallization or column chromatography .

    Parameter Optimal Range Impact on Yield
    Reaction Temp.60–80°C↑ Yield by 15–20%
    SolventDMF↑ Purity (95%+)

Q. Which analytical techniques are critical for confirming structure and purity?

Key methods include:

  • NMR Spectroscopy : Assigns proton/carbon environments (e.g., benzothiazole protons at δ 7.2–8.1 ppm) .
  • HPLC : Quantifies purity (>98% for biological assays) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 502.04 for related analogs) .
  • X-ray Crystallography : Resolves 3D conformation of the dioxolo-benzothiazole core .

Q. What structural features influence its reactivity and solubility?

  • Hydrochloride salt : Enhances aqueous solubility (e.g., 12 mg/mL in water vs. 2 mg/mL for free base) .
  • Dioxolo-benzothiazole moiety : Imparts rigidity, affecting binding to planar biological targets (e.g., enzymes) .
  • Dimethylaminoethyl group : Facilitates membrane permeability (logP ~2.5) .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid state : Stable at −20°C for >12 months (degradation <5%) .
  • Solution (DMSO) : Avoid repeated freeze-thaw cycles (hydrolysis risk at pH <4) .

Q. What are the recommended in vitro assays for initial biological screening?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., kinase assays with ATP analogs) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC50 determination) .
  • Solubility : Shake-flask method in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions arise from:

  • Assay variability (e.g., ATP concentration in kinase assays altering IC50) .
  • Cell line heterogeneity (e.g., differing CYP450 expression affecting metabolism) . Solutions :
  • Standardize protocols (e.g., uniform ATP levels).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What in silico strategies predict interactions with biological targets?

  • Molecular docking : Screen against kinase domains (PDB: 3NYX) to identify binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy groups ↑ logD) .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Fluorination : Replace methoxy with CF3 (reduces CYP450-mediated oxidation) .
  • Isosteric replacement : Swap benzothiazole with indole (maintains π-π stacking) . Data :
Modification Half-life (Human Liver Microsomes) IC50 (Kinase X)
Parent compound45 min85 nM
CF3 analog120 min92 nM

Q. How does the hydrochloride salt impact pharmacokinetics in preclinical models?

  • Bioavailability : 65% in rats (vs. 22% for free base) due to enhanced solubility .
  • Tissue distribution : Higher brain penetration (Cmax = 1.2 µg/g) . Method : Conduct LC-MS/MS pharmacokinetic studies in Sprague-Dawley rats .

Q. What mechanistic insights explain its selectivity for specific kinase targets?

  • Hydrogen bonding : The dioxolo oxygen forms H-bonds with kinase hinge region (e.g., Glu882 in EGFR) .
  • Hydrophobic interactions : Benzothiazole moiety binds to allosteric pockets (e.g., MEK1) .
    Validation : Generate resistance mutations (e.g., T790M in EGFR) and test IC50 shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.